molecular formula C18H17ClN4OS B5820771 N'-(3-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide

N'-(3-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide

Cat. No. B5820771
M. Wt: 372.9 g/mol
InChI Key: VNWUAIJZRUMCTI-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound is also known as ECH-6, and it has been studied for its ability to inhibit the growth of cancer cells. In

Mechanism of Action

The mechanism of action of ECH-6 involves the inhibition of the Akt/mTOR signaling pathway. This pathway is important for cell survival and growth, and it is often dysregulated in cancer cells. ECH-6 has been shown to inhibit the activation of Akt and mTOR, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
ECH-6 has been shown to have low toxicity in normal cells and tissues. It has been found to selectively target cancer cells, leading to the inhibition of their growth and induction of apoptosis. ECH-6 has also been shown to inhibit angiogenesis, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using ECH-6 in lab experiments is its low toxicity in normal cells and tissues. This makes it a promising candidate for cancer treatment. However, one limitation is that ECH-6 has only been studied in vitro and in vivo, and further studies are needed to determine its efficacy and safety in humans.

Future Directions

There are several future directions for the study of ECH-6. One direction is to further explore its potential therapeutic properties in cancer treatment. This could involve studying its efficacy and safety in animal models and in clinical trials. Another direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine the mechanism of action of ECH-6 and its potential for use in other diseases.

Synthesis Methods

The synthesis of ECH-6 involves the reaction of 3-chlorobenzaldehyde with 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetic acid hydrazide in the presence of a catalyst. The reaction produces ECH-6 as a yellow crystalline solid. This synthesis method has been optimized to produce high yields of ECH-6 with high purity.

Scientific Research Applications

ECH-6 has been studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. ECH-6 has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ECH-6 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.

properties

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4OS/c1-2-23-16-9-4-3-8-15(16)21-18(23)25-12-17(24)22-20-11-13-6-5-7-14(19)10-13/h3-11H,2,12H2,1H3,(H,22,24)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWUAIJZRUMCTI-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.